molecular formula C13H17N B1314441 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline CAS No. 886759-47-3

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1314441
CAS No.: 886759-47-3
M. Wt: 187.28 g/mol
InChI Key: BZKHQILNYWQRIO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the empirical formula C13H17N . It is a solid substance and is part of a class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are commonly found in nature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 187.28 . The SMILES string representation of its structure is C1 (C2CCC2)C (C=CC=C3)=C3CCN1 .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolines (THIQ) are known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been synthesized for various therapeutic activities, with noticeable success in the area of drug discovery for cancer and CNS .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C13H17N and it has a molecular weight of 187.28 .

Scientific Research Applications

Cytotoxicity and Potential Role in Parkinson's Disease

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives have been explored for their cytotoxic effects, particularly in relation to Parkinson's disease. A study by Saitoh et al. (2006) synthesized several TIQ derivatives and assessed their impact on cell viability in PC12 cells. They discovered that TIQ derivatives with bulky alkyl group substituents, including 1-cyclobutyl-, significantly affect cell viability. This suggests potential applications in studying Parkinson's disease mechanisms or developing related therapeutics (Saitoh et al., 2006).

Anticancer Potential

Research has also been conducted on the anticancer properties of 1,2,3,4-tetrahydroisoquinoline derivatives. A study presented at the AACR 101st Annual Meeting in 2010 by Redda et al. synthesized analogs of 1,2,3,4-tetrahydroisoquinoline with modifications on the phenyl ring. These compounds exhibited in vitro anticancer activity on various breast cancer cell lines, suggesting a promising area for drug discovery (Redda et al., 2010).

Anti-Malarial Applications

The potential anti-malarial properties of 1,2,3,4-tetrahydroisoquinoline derivatives have also been investigated. In a study by Hanna et al. (2014), several 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues were synthesized and tested against Plasmodium falciparum. The findings showed moderate to high antiplasmodial activity, highlighting their relevance as potential anti-malarial agents (Hanna et al., 2014).

Synthesis Methods

There is significant research into the synthesis methods for 1,2,3,4-tetrahydroisoquinoline derivatives, which is crucial for their application in scientific research. Kotha et al. (2007) reported an efficient synthesis route involving a combination of cycloaddition reactions, which is important for the production of these compounds for further study and potential therapeutic applications (Kotha & Banerjee, 2007).

Safety and Hazards

The safety data sheet for 1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

1,2,3,4-Tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . They may prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc . They can also be developed as a novel class of drugs for various therapeutic activities with unique mechanisms of action .

Biochemical Analysis

Biochemical Properties

1-Cyclobutyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By modulating the activity of monoamine oxidase enzymes, this compound can alter the levels of neurotransmitters such as dopamine and serotonin, which are crucial for normal brain function. This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of monoamine oxidase enzymes, preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can enhance neurotransmission and improve mood and cognitive function. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on mood and cognitive function by enhancing neurotransmission. At high doses, this compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .

Properties

IUPAC Name

1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-7-12-10(4-1)8-9-14-13(12)11-5-3-6-11/h1-2,4,7,11,13-14H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKHQILNYWQRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469108
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886759-47-3
Record name 1-cyclobutyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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